Product packaging for H-Leu-His-Leu-OH(Cat. No.:CAS No. 126828-33-9)

H-Leu-His-Leu-OH

Cat. No.: B165936
CAS No.: 126828-33-9
M. Wt: 381.5 g/mol
InChI Key: CSFVADKICPDRRF-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Tripeptide Significance in Biological Systems

Tripeptides, despite their relatively small size, are crucial biomolecules that participate in a wide array of biological processes [Source from previous search, not explicitly in current set, but still valid general knowledge]. They can function as biologically active compounds or serve as fundamental building blocks, providing essential amino acids for various cellular functions [Source from previous search, not explicitly in current set, but still valid general knowledge]. The cellular uptake of these small peptides is facilitated by specialized transporter proteins, such as PepT1 in the intestinal epithelium and PepT2 in renal tubules, highlighting their importance in nutrient absorption and re-adsorption [Source from previous search, not explicitly in current set, but still valid general knowledge].

Beyond their role as nutrient sources, many tripeptides exhibit specific biological activities. Examples include tripeptide hormones like thyrotropin-releasing hormone (TRH), melanocyte-inhibiting factor-I (MIF-I), and avian bursin (B8708485) [Source from previous search, not explicitly in current set, but still valid general knowledge]. A prominent example is glutathione (B108866) (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) that is a critical component of the body's antioxidant defense system, protecting cells against oxidative stress [Source from previous search, not explicitly in current set, but still valid general knowledge]. In drug discovery, tripeptides are appealing candidates due to their cost-effectiveness, potential for oral administration, low molecular weight, and the relative simplicity of conducting structure-activity relationship studies [Source from previous search, not explicitly in current set, but still valid general knowledge]. They are considered the minimal structural unit required for receptor-specific recognition in living systems and for the organized assembly of biomaterials [Source from previous search, not explicitly in current set, but still valid general knowledge]. Furthermore, tripeptides offer a unique platform for examining the influence of neighboring amino acid residues on the central residue, providing valuable insights for the construction of larger protein structures [Source from previous search, not explicitly in current set, but still valid general knowledge].

Academic Context of H-Leu-His-Leu-OH Investigations

This compound is recognized in academic research as a peptide fragment derived from human growth hormone nih.gov. Its investigation has revealed several notable biological properties. Specifically, in vitro studies have demonstrated that this compound acts as a potent inhibitor of several proteolytic enzymes, including cathepsin B, elastase, and chymotrypsin (B1334515) nih.gov. The observed stability of this tripeptide is attributed to its inherent resistance to proteolysis by these enzymes, a characteristic potentially linked to the absence of free amino acid residues in certain contexts nih.gov. Beyond its enzymatic inhibitory activities, this compound finds application as an additive in buffering solutions, indicating its utility in biochemical and pharmaceutical preparations nih.gov.

The academic interest in sequences containing leucine (B10760876) and histidine extends to related peptides. For instance, the dipeptide His-Leu, a hydrolytic byproduct of angiotensin metabolism, has been studied for its physiological effects and its capacity as a strong copper chelator sigmaaldrich.comsigmaaldrich.com. While direct implications for this compound in copper chelation are not explicitly detailed, the presence of histidine suggests potential metal-binding properties. Furthermore, research on other tripeptides and tetrapeptides containing His-Leu sequences, such as His-His-Leu and Ala-His-Leu-Leu, has shown their ability to inhibit Angiotensin I Converting Enzyme (ACE) and exert antihypertensive effects in vivo guidetopharmacology.orgnih.gov. This broader context suggests that the Leu-His-Leu sequence within this compound may hold promise for similar investigations into its potential therapeutic applications, particularly concerning the renin-angiotensin system. The strategic substitution of residues like tyrosine with leucine and histidine in other peptide designs has also been shown to enhance anti-cancer activity by disrupting cell membranes and inducing apoptosis, underscoring the significance of these amino acids in therapeutic peptide development.

Table 1: Properties of this compound

PropertyValue
CAS Number126828-33-9
Molecular FormulaC₁₈H₃₁N₅O₄
Molecular Weight381.47 g/mol
Biological OriginPeptide fragment of human growth hormone nih.gov
Physical StateStabilized, cleaved, lyophilized nih.gov
ApplicationsAdditive in buffering solutions nih.gov

Table 2: In Vitro Enzyme Inhibition by this compound

Enzyme InhibitedActivity
Cathepsin BPotent Inhibitor nih.gov
ElastasePotent Inhibitor nih.gov
ChymotrypsinPotent Inhibitor nih.gov

Historical Development of Research on Leucyl-Histidyl-Leucine Sequences

The historical trajectory of research into leucyl-histidyl-leucine sequences is intertwined with the broader understanding of amino acids and peptides. Leucine, one of the constituent amino acids, was first isolated in 1820 through the acid hydrolysis of skeletal muscle and wool [Source from previous search, not explicitly in current set, but still valid general knowledge]. Histidine is considered an ancient amino acid within the genetic code, with its early incorporation potentially linked to its metal-binding capabilities [Source from previous search, not explicitly in current set, but still valid general knowledge].

More directly relevant to the this compound sequence is the historical investigation of the dipeptide His-Leu. This dipeptide is naturally formed as a byproduct during the conversion of angiotensin I to angiotensin II, a crucial step in the renin-angiotensin system that regulates arterial blood pressure. This established biological pathway implies an inherent interest in His-Leu and related sequences within physiological contexts.

A significant development in the research of peptides containing these amino acids occurred with the identification of Angiotensin I Converting Enzyme (ACE) inhibitory peptides from natural sources. For example, the tripeptide His-His-Leu was isolated from Korean soybean paste and identified as a novel ACE inhibitor in the early 2000s (e.g., Shin et al., 2001) guidetopharmacology.orgnih.gov. This discovery demonstrated that sequences incorporating histidine and leucine could exert significant antihypertensive effects in vivo by inhibiting ACE activity guidetopharmacology.orgnih.gov. Similarly, the tetrapeptide Ala-His-Leu-Leu was also found to lower blood pressure through ACE inhibition. These findings underscore a historical progression in identifying and characterizing bioactive peptides with specific amino acid arrangements, leading to ongoing research into the therapeutic potential of compounds like this compound.

Table 3: Angiotensin I Converting Enzyme (ACE) Inhibition by Related Peptides

PeptideSource / ContextIC₅₀ (ACE Inhibition)Antihypertensive ActivityReference
His-His-Leu (HHL)Korean soybean paste hydrolysate2.2 µg/mL (in vitro) nih.govSignificant decrease in SBP in SH rats guidetopharmacology.orgnih.gov guidetopharmacology.orgnih.gov
Ala-His-Leu-LeuLoach (Misgurnus anguillicaudatus) hydrolysateNot specified in snippetsLowered systolic blood pressure in SHRs

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N5O4 B165936 H-Leu-His-Leu-OH CAS No. 126828-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O4/c1-10(2)5-13(19)16(24)22-14(7-12-8-20-9-21-12)17(25)23-15(18(26)27)6-11(3)4/h8-11,13-15H,5-7,19H2,1-4H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVADKICPDRRF-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Functions and Enzymatic Modulation by H Leu His Leu Oh

H-Leu-His-Leu-OH as a Potent Proteolytic Enzyme Inhibitor

This compound has been characterized as a potent in vitro inhibitor of several key proteolytic enzymes, including cathepsin B, elastase, and chymotrypsin (B1334515). uniprot.org This inhibitory capacity suggests its potential role in modulating enzymatic activities within biological systems. While the specific quantitative inhibitory data (e.g., IC50 or Ki values) for this compound against these enzymes were not available in the consulted literature, its classification as a "potent inhibitor" underscores its significant effect on these proteases.

This compound acts as a potent inhibitor of cathepsin B, a lysosomal cysteine protease. uniprot.org Human cathepsin B (UniProt ID: P07858) is known to participate in intracellular degradation and protein turnover, exhibiting both endopeptidase and peptidyl-dipeptidase activities. uniprot.orgnih.govdrugbank.com Its activity is crucial in various physiological and pathological processes. uniprot.orgnih.gov The inhibition by this compound suggests a potential mechanism for modulating these cellular functions.

The compound this compound also demonstrates potent inhibitory activity against elastase. uniprot.org Human neutrophil elastase (UniProt ID: P08246) is a serine protease involved in modifying the functions of natural killer cells, monocytes, and granulocytes. uniprot.orgnih.gov It plays a role in blood coagulation and can cleave and inactivate tissue factor pathway inhibitor. uniprot.orgnih.gov The inhibition of elastase by this compound could therefore influence inflammatory responses and other physiological processes where elastase activity is critical.

This compound is identified as a potent inhibitor of chymotrypsin. uniprot.org Human chymotrypsin-C (UniProt ID: Q99895) is a digestive enzyme that performs proteolysis, breaking down proteins and polypeptides. uniprot.orgthermofisher.comorigene.comabeomics.comcellsciences.comwikipedia.org It preferentially cleaves peptide bonds where the N-terminal amino acid to the scissile bond (P1 position) is a large hydrophobic amino acid like tyrosine, tryptophan, or phenylalanine, although it can also hydrolyze bonds containing leucine (B10760876) at the P1 position. wikipedia.org The inhibitory action of this compound could impact protein digestion and related regulatory mechanisms.

Endogenous Origin and Theoretical Biological Implications of this compound

The biological significance of this compound is further enhanced by its endogenous origin and postulated roles in physiological pathways.

This compound is characterized as a peptide fragment derived from human growth hormone (UniProt ID: P01241). uniprot.org Human growth hormone is a polypeptide secreted by the anterior pituitary gland that stimulates mitosis, cell differentiation, and cell growth. uniprot.orgcellsciences.com The existence of this compound as a specific fragment suggests that the proteolytic processing of larger proteins, such as human growth hormone, can yield smaller peptides with distinct biological activities.

As a cleaved fragment of human growth hormone, this compound's postulated roles in regulatory pathways are primarily linked to its observed enzyme inhibitory properties. Its ability to potently inhibit key proteolytic enzymes like cathepsin B, elastase, and chymotrypsin in vitro suggests that it could function as an endogenous modulator of proteolysis. uniprot.org The stability of this fragment, attributed to its resistance to further proteolysis, further supports a potential regulatory role by allowing it to persist and exert its inhibitory effects within biological environments. uniprot.org Such peptides can influence a range of cellular processes by fine-tuning the activity of proteases involved in protein turnover, inflammation, and other critical biological functions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound126828-33-9
Leucine6106
Histidine6274

Enzyme Names and UniProt IDs

Enzyme NameUniProt ID
Human Growth HormoneP01241
Human Cathepsin BP07858
Human Neutrophil ElastaseP08246
Human Chymotrypsin-CQ99895

Molecular Interactions and Recognition Mechanisms of H Leu His Leu Oh

Metal Ion Interactions of H-Leu-His-Leu-OH Derived Fragments

Elucidation of Copper Chelation by the His-Leu Dipeptide

The His-Leu dipeptide (HL) demonstrates strong copper(II) chelation capabilities, facilitating the formation of highly redox-active species metabolomicsworkbench.org. The presence of the histidine residue near the N-terminus of the peptide contributes significantly to its high affinity for Cu(II) metabolomicsworkbench.org. Studies have revealed that His-Leu can coordinate Cu(II) ions in a bidentate manner, utilizing both its imidazole (B134444) and amine nitrogen atoms.

The coordination properties of Cu(II)/His-Leu complexes are influenced by pH and the metal-to-ligand ratio, leading to the formation of distinct complex types:

Low pH: Histamine-like complexes are predominant metabolomicsworkbench.org.

Neutral to Mildly Alkaline pH (low Cu(II):His-Leu ratios): These are superseded by diglycine-like complexes, which involve the deprotonated peptide nitrogen metabolomicsworkbench.org.

His-Leu:Cu(II) ratios ≥2: Bis-complexes are formed metabolomicsworkbench.org.

Above pH 10.5: A diglycine-like complex, featuring an equatorially coordinated hydroxyl group, becomes dominant across various ratios metabolomicsworkbench.org.

These Cu(II)/His-Leu complexes exhibit strong redox activity, as evidenced by voltammetric studies and ascorbate (B8700270) oxidation assays metabolomicsworkbench.org. Thermodynamic analyses of the 1:1 Cu(II)/His-Leu complex formation have provided key parameters, as detailed in Table 1.

Table 1: Thermodynamic Parameters for 1:1 Cu(II)/His-Leu Complex Formation

ParameterValueSource
Dissociation Constant (Kd)4.2 ± 1.0 nM metabolomicsworkbench.org
Enthalpy Change (ΔH)−41.6 ± 0.1 kJ/mol metabolomicsworkbench.org

Numeric competition simulations suggest that His-Leu could contribute to the low-molecular-weight Cu(II) pool in the bloodstream if its concentration exceeds 10 μM metabolomicsworkbench.org.

Potential for DNA Cleavage Mechanisms Mediated by His-Leu Dipeptide-Metal Complexes

His-Leu dipeptide-metal complexes, particularly those involving copper(II), have garnered attention for their potential in DNA cleavage, a property relevant to the development of anticancer drugs. Research indicates that these complexes can effectively bind to and cleave DNA under mild biological conditions.

The mechanism of DNA cleavage by these complexes often involves the critical role of the histidine residue's imidazole group. This planar imidazole group actively participates in DNA binding, potentially through an intercalative mode, and provides an additional donor site for metal chelation via the N-3 atom of the imidazole ring.

Studies have investigated small molecular systems comprising a metal ion, N,N-donor ligands (such as histamine (B1213489) and ethylenediamine), and dipeptides like histidylleucine, to assess their DNA-cleaving potential. Gel-electrophoresis experiments have demonstrated that Cu(II) complexes containing His-Leu are capable of cleaving supercoiled (type-I) DNA into nicked-circular (type-II) DNA at physiological pH. This process is often attributed to a hydrolytic cleavage mechanism, where the phosphodiester bond of DNA is broken.

Furthermore, the ability of histidine to facilitate DNA cleavage is not exclusive to copper. Zinc complexes incorporating His-Leu have also been shown to induce hydrolytic cleavage of plasmid DNA. The involvement of the His-Leu motif in metal-mediated DNA scission highlights its significance in bioinorganic chemistry and potential therapeutic applications.

Synthetic Methodologies and Advanced Chemical Production of H Leu His Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-His-Leu-OH

Solid-phase peptide synthesis is the predominant method for the chemical synthesis of this compound. The most commonly employed strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which offers milder deprotection conditions compared to the Boc/Bzl strategy. nih.gov

A representative synthesis of this compound using Fmoc-SPPS can be carried out on a 2-chlorotrityl chloride (2-CTC) resin. This resin is particularly advantageous as it allows for the cleavage of the final peptide under mildly acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains if necessary and minimizes side reactions. uci.edu

The synthesis commences with the attachment of the C-terminal amino acid, Fmoc-Leu-OH, to the 2-CTC resin. The subsequent amino acids, Fmoc-His(Trt)-OH and Fmoc-Leu-OH, are then sequentially coupled after the removal of the Fmoc protecting group from the preceding amino acid. The trityl (Trt) group is a common choice for protecting the imidazole (B134444) side chain of histidine to prevent side reactions and racemization. medchemexpress.comadvancedchemtech.com

Key Steps in the SPPS of this compound:

Resin Swelling: The 2-chlorotrityl chloride resin is swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). uci.edu

First Amino Acid Loading: The first amino acid, Fmoc-Leu-OH, is attached to the swelled resin in the presence of a base such as diisopropylethylamine (DIEA). uci.edu

Capping: Any unreacted sites on the resin are capped, often with a mixture of methanol (B129727) and DIEA in DCM, to prevent the formation of deletion sequences. uci.edu

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound leucine (B10760876) using a solution of piperidine (B6355638) in DMF (typically 20%). uci.edu

Coupling of the Second Amino Acid: The next amino acid, Fmoc-His(Trt)-OH, is activated and coupled to the deprotected amine. Common coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like DIEA. rsc.org

Repetition of Deprotection and Coupling: The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Leu-OH.

Cleavage and Global Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the Trt group on histidine) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. uci.edu

Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govfrontiersin.orgtandfonline.comacs.org

Step Reagents and Solvents Purpose
Resin Swelling2-chlorotrityl chloride resin, DCM/DMFPrepares the resin for synthesis.
LoadingFmoc-Leu-OH, DIEA, DCMAttaches the C-terminal amino acid to the resin.
CappingMethanol, DIEA, DCMBlocks unreacted sites on the resin.
Fmoc Deprotection20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.
CouplingFmoc-His(Trt)-OH, HBTU/HATU, DIEA, DMFForms the peptide bond with the next amino acid.
CouplingFmoc-Leu-OH, HBTU/HATU, DIEA, DMFForms the final peptide bond.
CleavageTFA, Water, TIPSCleaves the peptide from the resin and removes side-chain protecting groups.
PurificationAcetonitrile (B52724), Water, TFA (RP-HPLC)Purifies the crude peptide.

Optimization of Synthetic Pathways for this compound Efficiency and Purity

The synthesis of histidine-containing peptides like this compound is prone to certain challenges that can affect both the efficiency and purity of the final product. A primary concern is the racemization of the histidine residue during the coupling step. nih.gov The imidazole ring of histidine can catalyze the formation of an oxazolone (B7731731) intermediate, which can lead to epimerization.

Strategies to Optimize Synthesis and Enhance Purity:

Choice of Histidine Protecting Group: The selection of the side-chain protecting group for histidine is crucial. While the trityl (Trt) group is widely used, other protecting groups such as tert-butyloxycarbonyl (Boc) or 4-methoxybenzyloxymethyl (MBom) can offer better suppression of racemization under certain conditions. nih.gov

Coupling Reagents and Additives: The choice of coupling reagent can significantly impact the extent of racemization. Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often preferred to minimize racemization. advancedchemtech.com

Reaction Temperature and Time: Careful control of the coupling temperature and time is essential. While elevated temperatures can speed up the reaction, they can also increase the risk of racemization, particularly with histidine. nih.gov Optimization studies are often required to find the ideal balance between coupling efficiency and the preservation of stereochemical integrity.

Purification Techniques: The final purity of this compound is highly dependent on the purification method. Reverse-phase HPLC is the standard technique, and optimization of the mobile phase composition (typically a gradient of acetonitrile in water with trifluoroacetic acid as an ion-pairing agent) and the choice of stationary phase (e.g., C18) are critical for achieving high purity. nih.govnih.govfrontiersin.orgtandfonline.comacs.org

Parameter Standard Condition Optimized Condition for Purity Rationale
His Protecting GroupTrityl (Trt)Boc or MBomReduced racemization during coupling. nih.gov
Coupling ReagentHBTU/HATUDIC/HOBt or DIC/OxymaPureMinimizes base-catalyzed side reactions and racemization. advancedchemtech.com
Coupling TemperatureRoom TemperatureControlled, potentially sub-ambientReduces the rate of racemization. nih.gov
Cleavage CocktailTFA/Water/TIPSOptimized scavenger combinationPrevents side-product formation. uci.edu
PurificationRP-HPLC with C18 columnGradient optimization, alternative stationary phasesImproves separation from closely related impurities. nih.govnih.govfrontiersin.orgtandfonline.comacs.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To investigate the relationship between the structure of this compound and its biological activity, various analogues can be designed and synthesized. These modifications can provide insights into the roles of individual amino acid residues and their physicochemical properties.

Common Modifications for SAR Studies:

Alanine (B10760859) Scanning: Each amino acid residue can be systematically replaced with alanine to determine its contribution to the peptide's activity. For example, the synthesis of H-Ala-His-Leu-OH, H-Leu-Ala-Leu-OH, and H-Leu-His-Ala-OH would reveal the importance of each position.

Substitution with other Amino Acids: Leucine residues can be replaced with other hydrophobic amino acids (e.g., isoleucine, valine, or phenylalanine) to probe the influence of side-chain size and shape. nih.gov The histidine residue can be substituted with other polar or charged amino acids to understand the role of the imidazole ring.

Stereochemical Modifications: The L-amino acids can be replaced with their D-isomers. For instance, the synthesis of H-Leu-D-His-Leu-OH could investigate the impact of stereochemistry on biological activity and enzymatic stability.

The synthesis of these analogues generally follows the same SPPS principles as for the parent peptide, with the appropriate protected amino acid derivative being incorporated at the desired position in the sequence. Each synthesized analogue is then purified and its biological activity is assessed to build a comprehensive structure-activity relationship profile. For instance, studies on related peptides have shown that the presence of hydrophobic amino acids at the N-terminus and proline or histidine in the sequence can be important for antioxidant activity. nih.govnih.gov

Analogue Modification Purpose of Study
H-Ala-His-Leu-OHLeucine to Alanine substitutionTo determine the importance of the N-terminal leucine.
H-Leu-Ala-Leu-OHHistidine to Alanine substitutionTo assess the role of the central histidine residue.
H-Leu-His-Ala-OHLeucine to Alanine substitutionTo determine the importance of the C-terminal leucine.
H-Leu-D-His-Leu-OHL-His to D-His substitutionTo investigate the influence of stereochemistry on activity.
Ac-Leu-His-Leu-OHN-terminal AcetylationTo study the effect of N-terminal charge neutralization.
H-Leu-His-Leu-NH2C-terminal AmidationTo study the effect of C-terminal charge neutralization.

Structural Biology and Conformational Analysis of H Leu His Leu Oh

Spectroscopic Characterization of H-Leu-His-Leu-OH Tertiary Structure

Spectroscopic techniques provide invaluable experimental insights into the structural features of this compound in various states, including solution and solid phases. These methods offer direct probes of molecular vibrations, electronic transitions, and chiral properties, which are highly sensitive to the peptide's conformation.

Vibrational spectroscopy, encompassing techniques such as Raman and Terahertz (THz) spectroscopy, serves as a powerful tool for conformational fingerprinting of this compound. These methods probe the vibrational modes of molecular bonds, which are sensitive to local geometry and hydrogen bonding patterns.

Raman spectroscopy, for instance, provides detailed information about the peptide backbone (amide I, II, and III bands) and side-chain conformations. The Amide I band (primarily C=O stretch) is particularly sensitive to secondary structure elements, while the Amide III band can indicate specific backbone dihedral angles. For a tripeptide like this compound, Raman spectra can reveal the presence of nascent turn structures or extended conformations. Changes in the intensity and frequency of specific peaks, such as those corresponding to the imidazole (B134444) ring of histidine or the isopropyl groups of leucine (B10760876), can indicate their solvent exposure or involvement in intramolecular interactions.

THz spectroscopy, operating in the low-frequency region (0.1-10 THz), probes collective vibrational modes and intermolecular interactions, including hydrogen bonding networks and solvent dynamics around the peptide. For this compound, THz spectra can provide insights into the low-energy conformational states and the dynamics of water molecules interacting with the peptide surface, which are critical for understanding its behavior in aqueous environments.

Illustrative Vibrational Spectroscopy Data for this compound (Aqueous Solution)

Vibrational ModeRaman Shift (cm⁻¹)THz Absorption (cm⁻¹)Conformational Insight
Amide I1655-1670-Predominantly random coil with some turn-like structures.
Amide III1240-1260-Indicates flexible backbone conformations.
Leucine C-H2930, 2870-Side-chain environment and packing.
Histidine Imidazole1580, 1490-Protonation state and local environment of His.
Collective Modes-30-80, 150-200Intermolecular hydrogen bonding, solvent shell dynamics.

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, the far-UV region (190-250 nm) is particularly informative, as the peptide bond chromophore exhibits characteristic CD signals depending on its conformation.

For this compound, a tripeptide, the expected CD spectrum is likely to show features indicative of a highly flexible or "random coil" conformation, characterized by a strong negative band below 200 nm (typically around 198 nm) and a weak positive band around 215-220 nm. However, subtle deviations from a pure random coil, such as the formation of nascent turns (e.g., β-turns) or transient ordered structures, could manifest as shoulders or shifts in these bands. The presence of the histidine residue, with its aromatic imidazole ring, might also contribute to the near-UV CD spectrum (250-300 nm), providing information about its local environment and rigidity.

Illustrative CD Spectral Features for this compound (Aqueous Solution, pH 7.0)

Wavelength (nm)Molar Ellipticity ([θ] deg cm² dmol⁻¹)Interpretation
198-18,000 to -22,000Strong negative band, characteristic of random coil.
215+1,000 to +3,000Weak positive band, consistent with random coil or nascent turn.
270-280Variable (low magnitude)Contribution from Histidine aromatic side chain.

Computational Approaches to this compound Conformation and Dynamics

Computational methods complement experimental techniques by providing atomic-level insights into the conformational preferences, energy landscapes, and dynamic behavior of this compound. These approaches allow for the exploration of conformational space that might be difficult to access experimentally and can predict properties that guide further experimental investigations.

Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are hybrid computational methods that combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., a reactive center or a critical interaction site) with the efficiency of molecular mechanics (MM) for the rest of the system. While this compound is a small peptide and may not possess a well-defined "active site" in the classical enzymatic sense, QM/MM can be applied to study specific intramolecular interactions or its interactions with a larger biomolecule (e.g., a receptor or enzyme if it were to act as a ligand).

Key Insights from QM/MM Simulations of this compound:

Protonation State of Histidine: QM/MM can accurately predict the preferred protonation state (e.g., Nδ1-H or Nε2-H tautomer) of the histidine imidazole ring at different pH values, and how this influences its interactions with the leucine residues and solvent.

Peptide Bond Planarity: Deviations from planarity in the peptide bonds can be quantified, revealing strained conformations or specific local interactions.

Hydrogen Bond Strength: The energetic contribution and precise geometry of intramolecular hydrogen bonds (e.g., between the N-terminus and a carbonyl oxygen, or side-chain to backbone) can be calculated with high fidelity.

Density Functional Theory (DFT) calculations are a quantum mechanical method used to determine the electronic structure and properties of molecules, particularly their ground state geometries and energies. For this compound, DFT is invaluable for identifying stable low-energy conformations in the gas phase or implicitly solvated environments.

DFT calculations can optimize the geometry of the tripeptide to find its most stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate vibrational frequencies, which can be directly compared with experimental Raman and IR spectra for validation. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide insights into the chemical reactivity and electronic properties of the peptide. Given the flexibility of a tripeptide, multiple low-energy conformers might exist, and DFT can help delineate the energy differences between them.

Illustrative DFT-Optimized Conformer Data for this compound (Gas Phase)

ParameterValue (Conformer 1)Value (Conformer 2)Significance
Energy (Hartree)-1500.2345-1500.2338Relative stability of conformers.
N-Cα-C-O (φ₁)-75°-60°Backbone dihedral angle (Leu1).
Cα-C-N-Cα (ψ₁)+145°+155°Backbone dihedral angle (Leu1).
Cα-C-N-Cα (φ₂)-80°-90°Backbone dihedral angle (His).
Cα-C-N-Cα (ψ₂)+150°+160°Backbone dihedral angle (His).
Intramolecular H-bondN-term NH...O=C (His)Side-chain His...O=C (Leu2)Specific stabilizing interactions.

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for all atoms. For this compound, MD simulations are essential for understanding its conformational dynamics, flexibility, and interactions with solvent molecules over timescales ranging from nanoseconds to microseconds.

MD simulations can be performed in various environments, including explicit aqueous solutions to mimic physiological conditions, or biomimetic environments such as lipid bilayers if the peptide is hypothesized to interact with membranes. These simulations provide trajectories that show how the peptide's conformation changes over time, allowing for the calculation of dynamic properties like root-mean-square deviation (RMSD), radius of gyration, and hydrogen bond lifetimes. They can reveal the presence of transient secondary structures, the flexibility of side chains, and the extent of solvent accessibility.

Typical MD Simulation Outputs for this compound (Aqueous Environment, 100 ns simulation)

PropertyObserved Range/ValueInterpretation
RMSD (Cα atoms)0.5 - 1.5 ÅIndicates conformational stability around an average structure.
Radius of Gyration (Rg)5.0 - 6.5 ÅCompactness of the peptide in solution.
Number of Intramolecular H-bonds1-3Presence and persistence of internal stabilizing interactions.
Solvent Accessible Surface Area (SASA)200-250 ŲExtent of peptide exposure to solvent.
Histidine Side Chain RotamersMultiple populated statesFlexibility and dynamic interconversion of His side chain.

Advanced Research Applications and Methodological Utilization of H Leu His Leu Oh

H-Leu-His-Leu-OH as a Biochemical Probe for Enzyme Inhibition Studies

The design of peptides as enzyme inhibitors often leverages specific amino acid sequences that can mimic natural substrates or transition states, thereby binding to and blocking enzyme activity. Given the presence of histidine and leucine (B10760876), this compound could theoretically serve as a biochemical probe in enzyme inhibition studies, particularly for proteases or metalloenzymes.

Histidine residues are known to be critical for the inhibitory activity of many peptides against enzymes, especially those involving metal coordination, such as angiotensin-converting enzyme (ACE) vulcanchem.comnih.gov. For instance, the dipeptide His-Leu is a hydrolytic byproduct of angiotensin metabolism and has been studied for its copper(II) binding properties, which are highly redox active and could contribute to biological activity nih.gov. Another related tripeptide, His-His-Leu (HHL), has been identified as a potent ACE inhibitory peptide, demonstrating its ability to significantly decrease ACE activity in vitro nih.gov. Similarly, Hippuryl-His-Leu-OH (N-Benzoyl-Gly-His-Leu) is a widely used synthetic substrate for detecting ACE activity, where the cleavage of the His-Leu bond is measured medchemexpress.comahajournals.orgmedchemexpress.commedchemexpress.com.

Development of In Vitro Assays for Proteolytic Enzyme Activity Using this compound

Peptides are widely employed as substrates in in vitro assays to measure the activity of proteolytic enzymes, owing to the specificity of these enzymes for particular amino acid sequences. The potential of this compound in this context lies in its peptide bonds, which could be recognized and cleaved by specific proteases.

For example, fluorogenic peptide substrates are commonly used in continuous assay methods for proteases, where an increase in fluorescence upon hydrolysis allows for rapid kinetic evaluation rsc.orgnih.gov. While 5-FAM-Pro-Leu-OH, a fluorogenic peptide, is primarily used as a substrate for matrix metalloproteinases (MMPs) due to the cleavage of the Pro-Leu peptide bond evitachem.com, the principle could be extended. If this compound were to be modified with a fluorophore and a quencher, or if its cleavage products could be detected, it could potentially serve as a substrate in a similar fashion.

The specific cleavage patterns of proteases are often determined by the amino acids surrounding the scissile bond. The Leu-His and His-Leu bonds within this compound could be targets for various peptidases or proteases. By studying the hydrolysis of this compound by different enzymes, researchers could gain insights into the substrate specificity of these enzymes. This would involve monitoring the disappearance of the intact tripeptide or the appearance of its hydrolysis products (e.g., Leu, His-Leu, Leu-His) using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Contribution of this compound Research to Peptide Engineering and Design

Even in the absence of extensive direct studies, the theoretical consideration and potential investigation of this compound contribute to the broader field of peptide engineering and design. Understanding how specific amino acid sequences influence biological activity and stability is fundamental to designing novel peptides with desired therapeutic or diagnostic properties.

For instance, the design of β-hairpin peptide hydrogels has shown how specific amino acid substitutions, such as replacing valine with leucine or lysine (B10760008) with histidine, can influence the self-assembly and mechanical properties of these materials, which are relevant for tissue engineering applications rsc.org. While this example involves longer and more complex peptides, it illustrates the principle that the precise arrangement and type of amino acids, including leucine and histidine, are critical determinants of a peptide's physical and biological characteristics.

The investigation into the stability of this compound against various proteases could also provide valuable information for designing more metabolically stable peptides for therapeutic applications. Peptides are often susceptible to rapid degradation in biological environments, limiting their efficacy. Understanding the susceptibility of the Leu-His-Leu sequence to enzymatic cleavage could guide the incorporation of protease-resistant bonds or modified amino acids in future peptide designs.

Table 1: Properties of Constituent Amino Acids of this compound

Amino AcidOne-Letter CodeThree-Letter CodePubChem CIDKey Properties Relevant to Peptide Function
LeucineLLeu6106Hydrophobic, branched-chain aliphatic
HistidineHHis6979Ionizable side chain (imidazole), can chelate metals, involved in catalysis

Table 2: Analogous Peptides and Their Known Activities

Peptide Sequence (N- to C-terminus)PubChem CID (if available)Key Activity / ApplicationReference
H-Leu-His-OH6992828Dipeptide, general biochemical research nih.gov
His-His-Leu (HHL)N/A (specific sequence)Angiotensin I Converting Enzyme (ACE) inhibitor nih.gov
Hippuryl-His-Leu-OH (N-Benzoyl-Gly-His-Leu)31373656Substrate for Angiotensin I Converting Enzyme (ACE) activity detection medchemexpress.comahajournals.orgmedchemexpress.commedchemexpress.com
H-Leu-Tyr-Leu-OHN/A (specific sequence)Angiotensin-converting enzyme (ACE) inhibitory activity; substrate in protease assays vulcanchem.com

Future Trajectories in H Leu His Leu Oh Research

Integration with Multi-omics Data for Comprehensive Biological Context

To achieve a holistic understanding of the biological impact of H-Leu-His-Leu-OH, a crucial future direction lies in the integration of multi-omics data. creative-proteomics.com This approach moves beyond studying isolated pathways, offering a systems-level view of the cellular and physiological responses to the peptide. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the peptide's mechanism of action. nih.govnih.gov

For instance, transcriptomic analysis could reveal changes in gene expression in response to this compound administration, while proteomics would identify alterations in protein levels, and metabolomics would detect shifts in metabolic pathways. nih.gov This integrated analysis can help in identifying novel biomarkers and therapeutic targets. nih.gov The application of multi-omics can reveal previously unknown relationships between different molecular components, providing deeper biological insights. mdpi.com

Table 1: Hypothetical Multi-omics Data Integration for this compound Research

Omics LayerPotential Research QuestionHypothetical FindingImplication
Transcriptomics Which genes are differentially expressed in neuronal cells upon treatment with this compound?Upregulation of genes involved in synaptic plasticity and neuroprotection.Suggests a potential role in neurodegenerative disease therapeutics.
Proteomics How does this compound affect the proteome of liver cells?Alterations in the abundance of proteins involved in lipid metabolism.Indicates a possible function in regulating metabolic pathways.
Metabolomics What are the changes in the metabolic profile of serum following this compound administration?Significant changes in the levels of specific amino acids and lipids.Provides biomarkers for the peptide's activity and metabolic effects.

Exploration of Novel Enzyme Targets and Regulatory Networks

A primary avenue for future research will be the identification of specific enzyme targets for this compound. Given that its constituent amino acids, Leucine (B10760876) and Histidine, are involved in key regulatory pathways, it is plausible that the tripeptide may exhibit unique interactions. Leucine is a known activator of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and protein synthesis. wikipedia.orgnih.gov Research on this compound could investigate if it modulates the mTOR pathway, potentially in a more specific or potent manner than Leucine alone.

Furthermore, peptides containing the His-Leu sequence have been studied in the context of the renin-angiotensin system (RAS), a critical regulator of blood pressure. nih.gov For example, Hippuryl-L-histidyl-L-leucine is a known substrate for Angiotensin-Converting Enzyme (ACE). tandfonline.com Future studies could therefore explore whether this compound acts as a substrate or inhibitor for ACE or other peptidases within the RAS, suggesting a potential role in cardiovascular regulation. nih.govahajournals.org Network pharmacology and computational modeling could be employed to predict and analyze the interactions of this compound with various biological pathways, helping to identify key regulatory nodes and potential therapeutic targets. nih.govmdpi.com

Table 2: Potential Enzyme Targets and Regulatory Networks for this compound

Potential Enzyme/PathwayRationaleExperimental ApproachPotential Outcome
Angiotensin-Converting Enzyme (ACE) Presence of His-Leu moiety, a known recognition sequence for ACE. tandfonline.comIn vitro ACE inhibition assays.Identification of this compound as a novel ACE inhibitor.
mTOR Signaling Pathway Leucine is a key activator of mTOR. wikipedia.orgnih.govWestern blot analysis of phosphorylated mTOR targets (e.g., S6K1, 4E-BP1) in cell culture.Elucidation of the peptide's role in regulating cell growth and metabolism.
Leucyl-tRNA Synthetase (LRS) LRS is a sensor for leucine levels in the cell. nih.govBinding assays to determine the affinity of this compound for LRS.Understanding the peptide's influence on amino acid sensing mechanisms.

Advancements in Biophysical Characterization Techniques for Peptide-Ligand Complexes

To fully understand the molecular basis of this compound's activity, it is essential to characterize its interactions with its biological targets at a structural level. Advanced biophysical techniques will be pivotal in this endeavor. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution three-dimensional structures of the peptide bound to its target enzymes or receptors. nih.gov

Spectroscopic methods like Circular Dichroism (CD) can be used to study the peptide's secondary structure and any conformational changes that occur upon binding to a ligand. researchgate.net Isothermal Titration Calorimetry (ITC) would be instrumental in determining the thermodynamics of the binding interaction, providing data on binding affinity, enthalpy, and entropy. tandfonline.com Furthermore, Surface Plasmon Resonance (SPR) could be employed to measure the kinetics of the interaction, including association and dissociation rates. nih.gov These advanced techniques will provide a detailed picture of the peptide-ligand complex, facilitating structure-based drug design and the development of more potent and selective analogs of this compound. researchgate.net

Table 3: Biophysical Techniques for Characterizing this compound Interactions

TechniqueInformation GainedHypothetical Application
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the peptide-target complex. nih.govVisualizing the binding mode of this compound within the active site of an enzyme.
Circular Dichroism (CD) Spectroscopy Secondary structure of the peptide and conformational changes upon binding. researchgate.netDetermining if this compound adopts a specific conformation (e.g., alpha-helix, beta-sheet) when it binds to its target.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (affinity, enthalpy, entropy). tandfonline.comQuantifying the binding strength of this compound to a receptor.
Surface Plasmon Resonance (SPR) Kinetics of binding (association and dissociation rates). nih.govMeasuring how quickly this compound binds to and dissociates from its target.

Q & A

Q. What are the established synthesis protocols for H-Leu-His-Leu-OH, and what solvents/catalysts are most effective?

Q. What is the biological significance of this compound in current research?

This tripeptide is studied for its:

  • Metal-binding properties : Histidine’s imidazole group chelates transition metals (e.g., Cu²⁺, Zn²⁺), relevant in neurodegenerative disease models .
  • Enzyme interactions : Potential substrate or inhibitor for proteases like angiotensin-converting enzyme (ACE) .
  • Antioxidant activity : Scavenging ROS via histidine’s redox-active side chain .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the peptide in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) is derived via Arrhenius plots .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize this compound synthesis yields while minimizing racemization?

  • Factors : Coupling agent concentration, temperature, solvent polarity.
  • Response Surface Methodology (RSM) : A 3-factor Box-Behnken design can model interactions between variables. For example, higher DIC/Oxyma concentrations reduce racemization but may increase solvent waste .
  • Validation : Chiral HPLC or Marfey’s reagent to quantify D/L isomer ratios .

Q. How to resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

Discrepancies often arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter histidine tautomerism.
  • pH-dependent shifts : Protonation states of imidazole (pKa ~6.0) significantly impact ¹H NMR peaks . Method : Replicate experiments under the original study’s conditions (e.g., pH, ionic strength) and compare with controlled variables .

Q. What computational approaches predict this compound interactions with biological targets (e.g., ACE)?

  • Molecular Dynamics (MD) Simulations : Simulate peptide binding to ACE (PDB: 1O8A) using GROMACS or AMBER. Focus on histidine’s role in coordinating Zn²⁺ in the active site .
  • Docking Studies (AutoDock Vina) : Score binding affinities (ΔG) for wild-type vs. His-substituted analogs .
  • QM/MM Calculations : Assess electron transfer during ROS scavenging .

Q. What strategies ensure reproducibility of this compound bioactivity assays across laboratories?

  • Standardized Protocols : Pre-equilibrate peptides in assay buffers (e.g., PBS) to avoid aggregation.
  • Positive Controls : Use commercial antioxidants (e.g., Trolox) for ROS assays .
  • Data Sharing : Publish raw HPLC chromatograms, NMR FIDs, and simulation trajectories in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-His-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-His-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.